REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH2:12][N:19]3[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]3)=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
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Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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N1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
stirred for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hr at room temperature
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of sodium bicarbonate (sat., aq., 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were then evaporated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=C(C=C(C=C1)CN1CCCCC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |